molecular formula C20H17N3O2S B2906419 3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893982-83-7

3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2906419
CAS No.: 893982-83-7
M. Wt: 363.44
InChI Key: FWFBMOPFFKKORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under specific reaction conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound's properties.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups, expanding the compound's chemical diversity.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology

Biologically, 3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has shown potential as an anticancer agent. Its derivatives have been evaluated for their antiproliferative activities against various cancer cell lines.

Medicine

In medicine, the compound and its derivatives are being investigated for their therapeutic potential. They may be used in the development of new drugs for the treatment of cancer and other diseases.

Industry

In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[2,1-b]thiazole derivatives: : These compounds share the imidazo[2,1-b]thiazole core structure and exhibit similar biological activities.

  • Benzamide derivatives: : Compounds containing the benzamide moiety are structurally related and may have overlapping biological properties.

Uniqueness

3-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is unique due to its specific combination of functional groups and structural features. This combination contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-12-26-20-22-18(11-23(13)20)14-5-3-7-16(9-14)21-19(24)15-6-4-8-17(10-15)25-2/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFBMOPFFKKORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.